![molecular formula C22H22F3N3O3 B2802251 1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097913-61-4](/img/structure/B2802251.png)
1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
This compound contains several functional groups including a naphthalene ring, an acetyl group, a piperidine ring, a trifluoroethyl group, and an imidazolidine-2,4-dione group. Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the naphthalene ring could be introduced through a Friedel-Crafts acylation, the piperidine ring could be formed through a cyclization reaction, and the imidazolidine-2,4-dione group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and piperidine rings are likely to contribute to the rigidity of the molecule, while the trifluoroethyl group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The naphthalene ring is susceptible to electrophilic aromatic substitution, the acetyl group can undergo nucleophilic acyl substitution, and the imidazolidine-2,4-dione group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the naphthalene ring could contribute to its hydrophobicity, the trifluoroethyl group could increase its volatility, and the imidazolidine-2,4-dione group could make it more polar .Scientific Research Applications
Medicinal Chemistry Scaffold
Hydantoin derivatives, which include imidazolidine-2,4-dione, are identified as critical scaffolds in medicinal chemistry due to their biological and pharmacological activities in therapeutic and agrochemical applications. The unique structural features of hydantoin allow for the development of compounds with potential medical applications, especially in the synthesis of non-natural amino acids and their conjugates. The Bucherer-Bergs reaction, in particular, is highlighted for its efficiency in synthesizing hydantoin, facilitating the creation of new organic compounds with potential therapeutic applications (Shaikh et al., 2023).
Therapeutic Applications
The chemical structure of interest is part of a broader class of compounds with applications in treating various diseases. For instance, formyl peptide receptor modulators, which include structures containing imidazolidine-2,4-dione, have been identified for their significant anti-inflammatory effects. These compounds are crucial in mediating leukocyte activation during inflammation, indicating potential applications for human conditions such as inflammatory lung diseases, ischemia-reperfusion injury, sepsis, inflammatory bowel disease, and wound healing (Tsai et al., 2016).
Drug Development Scaffold
The imidazolidine-2,4-dione scaffold serves as a versatile foundation for the development of novel molecules for a target-specific approach to treat or manage numerous deadly ailments. Its role in inhibiting PTP 1B, which is a negative regulator of the insulin signaling cascade, highlights its potential in managing insulin resistance associated with Type 2 Diabetes Mellitus. The structural modifications of the imidazolidine-2,4-dione scaffold to optimize or design potential PTP 1B inhibitors exemplify the scaffold's importance in creating bi-dentate ligands with optimum activity (Verma et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c23-22(24,25)14-28-20(30)13-27(21(28)31)17-8-10-26(11-9-17)19(29)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,17H,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYPONFNBREJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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